

MS47134: A Technical Guide for Studying G-Protein Coupled Receptors

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Compound of Interest

Compound Name: MS47134

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Abstract

This technical guide provides an in-depth overview of **MS47134**, a potent and selective agonist for the Mas-related G-protein coupled receptor X4 (MRGPRX4). **MS47134** serves as a critical tool for investigating the physiological and pathological roles of MRGPRX4, which is implicated in pain, itch, and mast cell-mediated hypersensitivity.[1][2][3] This document outlines the pharmacological properties of **MS47134**, details its mechanism of action, provides established experimental protocols, and visualizes its signaling pathway.

Introduction to MS47134 and MRGPRX4

MS47134 is a small molecule agonist that selectively targets MRGPRX4, a member of the Mas-related G-protein coupled receptor (MRGPR) family.[1][4] The MRGPR family, particularly the MRGPRX subfamily (MRGPRX1-4 in humans), are relatively recently evolved receptors expressed in sensory neurons and are key mediators of itch and pain.[1][2][5] MRGPRX2 and MRGPRX4, in particular, are recognized as crucial players in itch and mast cell-mediated hypersensitivity reactions.[1] The selectivity of **MS47134** for MRGPRX4 makes it an invaluable chemical probe for elucidating the specific functions of this receptor in various biological processes.

Pharmacological Profile of MS47134

The potency and selectivity of **MS47134** have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for **MS47134**.

Table 1: Potency of **MS47134**

Parameter	Value	Assay
EC ₅₀	149 nM	FLIPR Ca ²⁺ Assay[1][2][3][4]
EC ₅₀	150 nM	Gq activation assay[6]

Table 2: Selectivity of **MS47134**

Target	Selectivity	Notes
MRGPRX4	Primary Agonist	Potent activation observed.
Kir6.2/SUR1 potassium channel	47-fold improved selectivity for MRGPRX4	Demonstrates significant selectivity over this ion channel.[1]
320 GPCRs	Selective	Off-target profiling showed activity only at MRGPRX4 and MRGPRX1, with the MRGPRX1 activity not being replicated in concentration-response assays.[6]

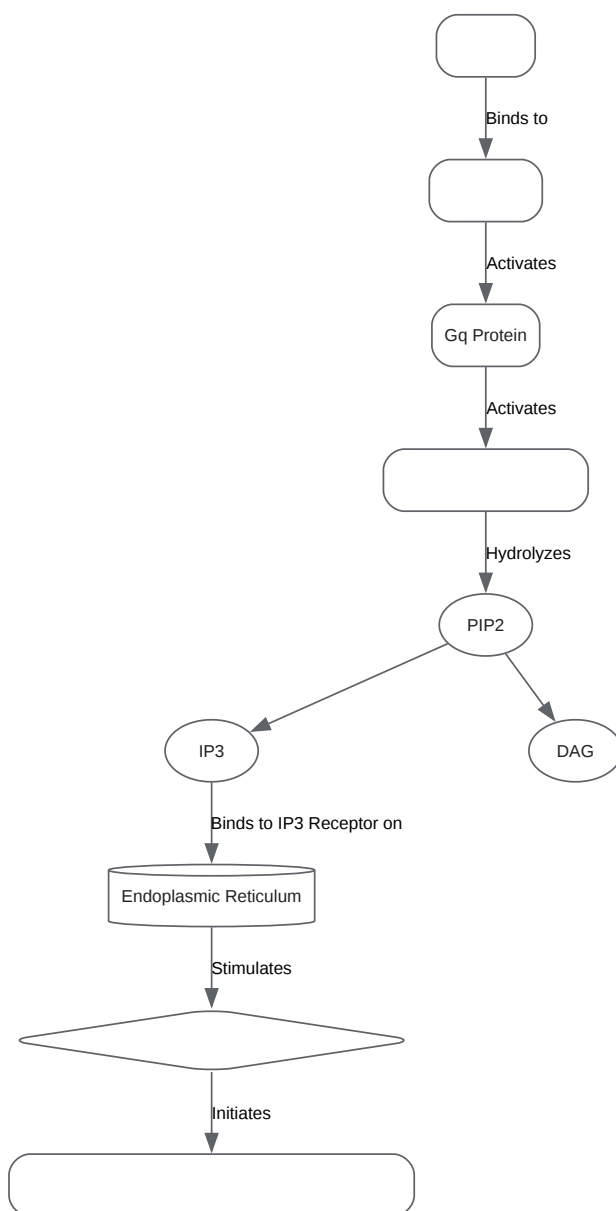
Mechanism of Action

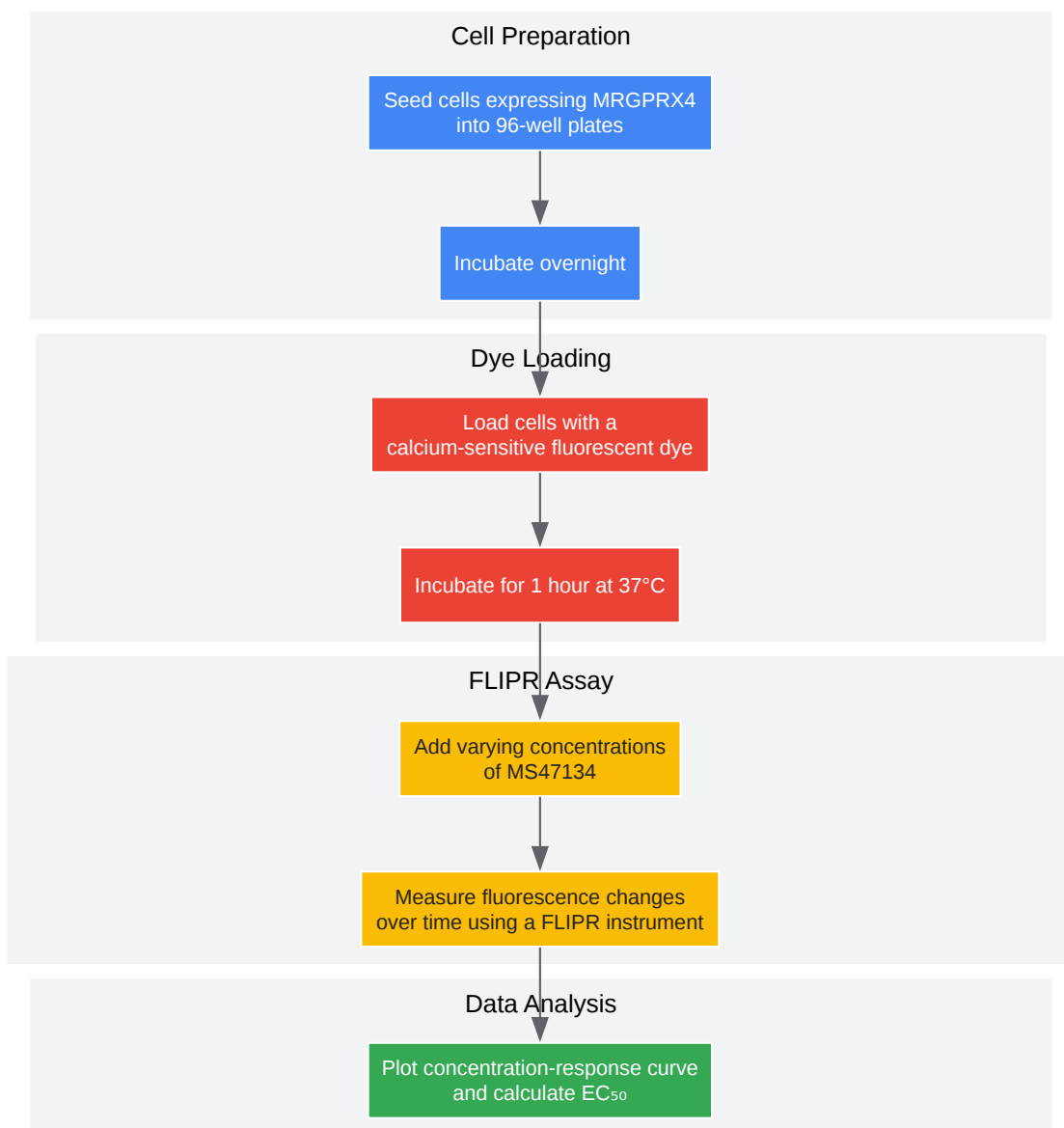
MS47134 activates MRGPRX4, which primarily couples to the Gq family of G proteins.[6][7] This activation initiates a downstream signaling cascade culminating in the mobilization of intracellular calcium. The binding of **MS47134** to MRGPRX4 occurs in a shallow pocket near the extracellular loops.[6]

Structural studies have identified key amino acid residues within the MRGPRX4 binding pocket that are crucial for the interaction with **MS47134**. The 3,5-dimethyl-adamantyl group of **MS47134** is anchored by interactions with K963.26, V993.29, W158ECL2, Y2406.59,

Y2507.31, and Y2547.35.[6][7] The carboxyl group of **MS47134** forms charge interactions with R822.60, while its phenyl group has non-polar interactions with L983.28, R953.25, and M1023.32.[6][7]

Below is a diagram illustrating the proposed signaling pathway upon **MS47134** binding to MRGPRX4.







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